Acetic acid pyrrolidin-3-yl ester

Nicotinic acetylcholine receptor Structure-activity relationship Ligand design

Acetic acid pyrrolidin-3-yl ester (CAS 51285-22-4, molecular formula C₆H₁₁NO₂, molecular weight 129.16 g/mol) is a small-molecule pyrrolidine derivative bearing an acetoxy substituent at the 3-position of the saturated five-membered nitrogen heterocycle. The compound exists as a racemic mixture with a single undefined stereocenter, a computed XLogP3-AA value of -0.1, a topological polar surface area of 38.3 Ų, and one hydrogen bond donor coupled with three hydrogen bond acceptors.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B15312515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid pyrrolidin-3-yl ester
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCNC1
InChIInChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3
InChIKeyAKCMCFPQVUTWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid Pyrrolidin-3-yl Ester (Pyrrolidin-3-yl Acetate): Core Scaffold Identity and Procurement-Relevant Properties


Acetic acid pyrrolidin-3-yl ester (CAS 51285-22-4, molecular formula C₆H₁₁NO₂, molecular weight 129.16 g/mol) is a small-molecule pyrrolidine derivative bearing an acetoxy substituent at the 3-position of the saturated five-membered nitrogen heterocycle . The compound exists as a racemic mixture with a single undefined stereocenter, a computed XLogP3-AA value of -0.1, a topological polar surface area of 38.3 Ų, and one hydrogen bond donor coupled with three hydrogen bond acceptors . Its fragment-like physicochemical profile (MW < 300 Da, low lipophilicity) positions it as a versatile intermediate and privileged scaffold in medicinal chemistry, distinct from its 2-substituted regioisomers and ring-expanded piperidine analogs in both synthetic accessibility and biological target engagement [1].

Why Pyrrolidin-3-yl Acetate Cannot Be Replaced by Generic Pyrrolidine or Piperidine Analogs in Scientific and Industrial Workflows


Generic substitution of acetic acid pyrrolidin-3-yl ester with its closest apparent analogs—such as pyrrolidin-2-yl acetate (regioisomer), piperidin-3-yl acetate (ring-expanded homolog), or 3-hydroxypyrrolidine (parent alcohol)—is scientifically unsound because the 3-acetoxy substituent dictates a unique three-dimensional pharmacophore geometry, hydrolytic stability profile, and enzyme-substrate recognition pattern. The 3-position substitution on the pyrrolidine ring is known to be critical for biological activity in nicotinic acetylcholine receptor ligands, where substituents at the 3'-position markedly reduce binding potency compared to the 2'-position [1]. Furthermore, the acetate ester functionality at position 3 provides a chemoenzymatic handle that enables enantioselective dynamic kinetic resolution to furnish enantiopure material—a capability that is inaccessible with the free alcohol or 2-substituted isomers under comparable conditions [2]. These structural distinctions translate into meaningful differences in downstream synthetic utility and biological target engagement that cannot be replicated by simple analog interchange.

Quantitative Differentiation Evidence: Pyrrolidin-3-yl Acetate vs. Closest Analogs and Alternatives


Regiochemical Position Determines Nicotinic Receptor Binding: 3-Substitution vs. 2-Substitution on the Pyrrolidine Ring

In a quantitative structure-activity relationship (QSAR) study of 34 pyrrolidine-modified nicotine agonists, substituents at the 3'-position of the pyrrolidine ring were found to markedly reduce binding affinity toward neuronal nicotinic acetylcholine receptors, whereas methyl substitution at the 2'-position only slightly reduced potency compared to nicotine [1]. This SAR establishes that the 3-position of the pyrrolidine ring is a pharmacophoric hotspot where steric and electronic effects critically modulate receptor engagement. Acetic acid pyrrolidin-3-yl ester, bearing an acetoxy group at this 3-position, occupies a chemical space that is fundamentally distinct from pyrrolidin-2-yl acetate, which places the ester substituent at a position that tolerates greater steric bulk without compromising receptor affinity [1].

Nicotinic acetylcholine receptor Structure-activity relationship Ligand design

GABA Transporter 1 (GAT1) Inhibitor Pharmacophore: Pyrrolidine-3-acetic Acid Motif Achieves Low Nanomolar Binding Affinity

The pyrrolidine-3-acetic acid motif—the direct carboxylic acid analog of pyrrolidin-3-yl acetate—has been validated as a core scaffold for potent murine GAT1 (mGAT1) inhibitors through library screening with MS binding assays. The most potent oxime derivative, incorporating a 2',4'-dichlorobiphenyl residue on the pyrrolidine-3-acetic acid scaffold, achieved a binding affinity of pKᵢ = 7.87 ± 0.01 (Kᵢ ≈ 13.5 nM) [1]. In a companion study, guvacine-derived oxime libraries yielded compounds with pKᵢ values ≥ 8.00 at mGAT1, with one compound achieving a functional pIC₅₀ of 8.27 ± 0.03 (IC₅₀ ≈ 5.4 nM)—the most potent mGAT1 inhibitor reported at the time [2]. By contrast, unsubstituted pyrrolidine-3-acetic acid itself shows only weak GAT inhibition (IC₅₀ = 2,510–5,000 nM across GAT1, GAT3, and BGT1) [3]. This >1,000-fold potency enhancement from scaffold to optimized derivative demonstrates that the 3-substituted pyrrolidine core is a productive starting point for GAT1 inhibitor development, whereas piperidine-3-carboxylic acid (nipecotic acid) shows a different selectivity profile (GAT1 IC₅₀ = 2.6 μM; GAT2 IC₅₀ = 310 μM; GAT3 IC₅₀ = 29 μM) [4].

GABA transporter GAT1 inhibition Epilepsy CNS drug discovery

Chemoenzymatic Enantioselective Synthesis: 3-Acetoxypyrrolidines Achieved via Dynamic Kinetic Resolution vs. Racemic 2-Acetoxy Analogs

The 3-acetoxy substitution pattern on the pyrrolidine ring enables efficient chemoenzymatic dynamic kinetic resolution (DKR) using immobilized lipases as resolution catalysts combined with transition metal-based racemization catalysts. This methodology converts racemic 3-hydroxypyrrolidines to enantiomerically enriched 3-acetoxypyrrolidines in high yields and high enantiomeric excesses, representing the first reported DKR application to this class of N-heterocycles [1]. The DKR approach overcomes the 50% maximum yield limitation inherent to classical kinetic resolution by integrating in situ racemization of the unwanted enantiomer. In contrast, 2-acetoxy analogs (derived from proline) require different enzymatic systems and generally show lower enantioselectivity in lipase-catalyzed resolutions due to altered steric and electronic interactions at the enzyme active site [2]. The 3-acetoxypyrrolidine scaffold thus offers a unique entry point for accessing enantiopure chiral pyrrolidine building blocks—a critical requirement for pharmaceutical intermediate procurement where stereochemical purity directly impacts downstream drug substance quality [3].

Dynamic kinetic resolution Enantioselective synthesis Lipase catalysis Chiral building block

Fractalkine-CX3CR1 Pathway Inhibition: Pyrrolidin-3-yl Acetic Acid Derivatives as Privileged Scaffolds for Inflammatory Bowel Disease

The pyrrolidin-3-yl acetic acid scaffold has been specifically claimed in patent literature as a core structure for compounds that inhibit the fractalkine-CX3CR1 pathway, a validated therapeutic target for inflammatory bowel disease, ulcerative colitis, and Crohn's disease [1]. The patent (Eisai R&D Management) explicitly defines the pyrrolidin-3-yl acetic acid derivative as the active pharmacophore, with the 3-position substitution on the pyrrolidine ring being essential for CX3CR1 inhibitory activity [1]. Importantly, the patent makes a structural distinction between pyrrolidin-3-yl acetic acid derivatives and piperidin-3-yl acetic acid derivatives, indicating that both five- and six-membered ring scaffolds are claimed but are not considered interchangeable without loss of activity [2]. This pathway-specific scaffold validation provides pyrrolidin-3-yl acetate with a defined biological application space that is distinct from other pyrrolidine esters lacking this substitution pattern.

Fractalkine-CX3CR1 Inflammatory bowel disease Chemokine receptor Immunomodulation

Substrate Specificity for Acetylcholinesterase: 3-Pyrrolidinyl Esters vs. 4-Piperidinyl Esters in Brain Imaging Applications

A study evaluating radioactive acetylcholine analogs for mapping brain acetylcholinesterase (AChE) in vivo compared N-[¹⁴C]methylpiperidyl-3-acetates with N-[¹⁴C]methylpiperidyl-4-acetates and other ester variants. The 3-pyrrolidinyl and 3-piperidyl esters readily entered the brain and were hydrolyzed into hydrophilic metabolites that were trapped in situ [1]. Across the series, the esters displayed a wide range of enzymatic reactivity (approximately 40-fold variation), with high specificity for AChE (more than 82%) for all esters except the butyrate [1]. The (R)-enantiomer of 1-methyl-3-piperidinol acetate showed significantly faster AChE-mediated cleavage than the corresponding (S)-enantiomer, demonstrating that stereochemistry at the 3-position directly modulates enzymatic hydrolysis rate [2]. By extension, the stereochemical configuration of pyrrolidin-3-yl acetate at the 3-position is expected to differentially control its susceptibility to esterase-mediated cleavage compared to achiral alternatives or 4-substituted piperidine esters.

Acetylcholinesterase Brain imaging Radiotracer Enzyme substrate

Procurement-Relevant Application Scenarios for Acetic Acid Pyrrolidin-3-yl Ester in Research and Industrial Settings


CNS Drug Discovery: GAT1 Inhibitor Lead Optimization Using the Pyrrolidine-3-acetic Acid Pharmacophore

Research groups pursuing novel antiepileptic or anxiolytic agents targeting GABA transporter 1 (GAT1) should prioritize acetic acid pyrrolidin-3-yl ester as a key synthetic intermediate. The pyrrolidine-3-acetic acid motif has demonstrated the ability to achieve low nanomolar binding affinity (pKᵢ = 7.87) at mGAT1 when elaborated with appropriate oxime substituents, representing a >1,000-fold improvement over the unsubstituted scaffold . The ester form provides a convenient synthetic handle for amide bond formation and can serve as a prodrug moiety, enabling modular derivatization at both the ester and ring nitrogen positions to fine-tune potency, selectivity, and pharmacokinetic properties [1].

Enantioselective Synthesis and Chiral Intermediate Manufacturing for Pharmaceutical Development

Contract research organizations and pharmaceutical chemical development teams requiring enantiopure chiral pyrrolidine building blocks should select the 3-acetoxy substitution pattern over 2-substituted regioisomers. The established dynamic kinetic resolution methodology using immobilized lipases and transition metal catalysts enables conversion of racemic 3-hydroxypyrrolidine to enantiomerically enriched 3-acetoxypyrrolidine in high yields and enantiomeric excesses, overcoming the 50% yield ceiling of classical kinetic resolution . This DKR approach is specifically enabled by the 3-position acetoxy group and is not equivalently applicable to 2-acetoxy analogs, making the 3-substituted scaffold the preferred entry point for scalable, atom-economical synthesis of chiral pyrrolidine intermediates [1].

Immunology and Inflammation Research: Fractalkine-CX3CR1 Pathway Modulator Development

Investigators studying inflammatory bowel disease, ulcerative colitis, or Crohn's disease who need pathway-validated chemical starting points should procure pyrrolidin-3-yl acetate derivatives as a scaffold with established intellectual property precedent for CX3CR1 antagonism. Patents from Eisai R&D Management specifically claim pyrrolidin-3-yl acetic acid derivatives as inhibitors of the fractalkine-CX3CR1 pathway, with the 3-position substitution being essential for activity and the pyrrolidine series distinguished from the piperidine series in terms of structural scope . This provides a defined patent landscape and biological validation that generic, unsubstituted pyrrolidine esters do not offer for this therapeutic indication [1].

Fragment-Based Drug Discovery: Screening Library Design with a Privileged Pyrrolidine Fragment

Medicinal chemistry teams designing fragment-screening libraries should include acetic acid pyrrolidin-3-yl ester as a rule-of-three-compliant fragment (MW = 129 Da, XLogP = -0.1, TPSA = 38.3 Ų, HBD = 1, HBA = 3) . Its fragment-like physicochemical properties, combined with a synthetically tractable ester handle and a basic nitrogen amenable to salt formation, make it an ideal starting point for fragment growing, merging, or linking strategies. The compound's demonstrated biological relevance—spanning GABA transporter inhibition, nicotinic receptor modulation, and CX3CR1 pathway antagonism—positions it as a privileged fragment with higher prospective hit rates compared to generic, biologically unvalidated pyrrolidine fragments [1].

Quote Request

Request a Quote for Acetic acid pyrrolidin-3-yl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.